molecular formula C4H3F4I B6343247 4-Iodo-1,1,1,3-tetrafluoro-2-butene CAS No. 933668-33-8

4-Iodo-1,1,1,3-tetrafluoro-2-butene

Cat. No.: B6343247
CAS No.: 933668-33-8
M. Wt: 253.96 g/mol
InChI Key: AGIPBZMODQNVTF-UHFFFAOYSA-N
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Description

4-Iodo-1,1,1,3-tetrafluoro-2-butene is an organofluorine compound with the molecular formula C4H3F4I It is characterized by the presence of both iodine and fluorine atoms, which impart unique chemical properties to the molecule

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Iodo-1,1,1,3-tetrafluoro-2-butene typically involves the iodination of a fluorinated butene precursor. One common method is the reaction of 1,1,1,3-tetrafluoro-2-butene with iodine in the presence of a catalyst such as silver nitrate. The reaction is carried out under controlled conditions to ensure the selective introduction of the iodine atom at the desired position on the butene backbone .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process requires stringent control of reaction parameters such as temperature, pressure, and reactant concentrations to achieve high yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

4-Iodo-1,1,1,3-tetrafluoro-2-butene undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions employed. For example, substitution reactions can yield various halogenated or aminated derivatives, while addition reactions can produce dihalogenated or hydrogenated compounds .

Scientific Research Applications

4-Iodo-1,1,1,3-tetrafluoro-2-butene has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-Iodo-1,1,1,3-tetrafluoro-2-butene involves its reactivity towards various nucleophiles and electrophiles. The presence of the iodine atom makes it a good leaving group, facilitating substitution reactions. The fluorine atoms contribute to the compound’s stability and reactivity by influencing the electron density distribution within the molecule. These properties enable the compound to participate in a wide range of chemical transformations, making it a valuable tool in synthetic chemistry .

Comparison with Similar Compounds

Similar Compounds

    3,3,4,4-Tetrafluoro-4-iodo-1-butene: Similar in structure but differs in the position of the double bond.

    1,1,1-Trifluoro-2-iodoethane: Contains fewer fluorine atoms and a different carbon backbone.

    2-Iodo-1,1,1-trifluoroethane: Another fluorinated iodide with a simpler structure.

Uniqueness

4-Iodo-1,1,1,3-tetrafluoro-2-butene is unique due to its specific arrangement of iodine and fluorine atoms, which imparts distinct reactivity and stability. This makes it particularly useful in applications requiring selective reactivity and high thermal stability .

Properties

IUPAC Name

1,1,1,3-tetrafluoro-4-iodobut-2-ene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H3F4I/c5-3(2-9)1-4(6,7)8/h1H,2H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGIPBZMODQNVTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(=CC(F)(F)F)F)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H3F4I
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20696686
Record name 1,1,1,3-Tetrafluoro-4-iodobut-2-ene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20696686
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

253.96 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

933668-33-8
Record name 1,1,1,3-Tetrafluoro-4-iodobut-2-ene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20696686
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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